molecular formula C13H10N4O5S B6497245 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946362-66-9

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6497245
CAS No.: 946362-66-9
M. Wt: 334.31 g/mol
InChI Key: JXRAHYWLNYKBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H10N4O5S and its molecular weight is 334.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.03719061 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxazoline-based compounds, are known for their biological activities . They have applications mainly in pharmaceuticals, industrial, natural product chemistry, and polymers .

Mode of Action

It’s worth noting that compounds with similar structures, such as u0126, act by inhibiting the kinase activity of mek1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (erk1/2; also called map kinases p44 and p42) . ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis .

Biochemical Pathways

Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway . This pathway plays a critical role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Pharmacokinetics

It’s worth noting that compounds with similar structures, such as lc28-0126, have been studied for their pharmacokinetic properties . After multiple dosing, the plasma concentration of LC28-0126 showed a steep decrease after infusion, followed by slow elimination . The systemic exposure of LC28-0126 was increased proportionally to doses ranging from 3 to 30 mg .

Result of Action

Compounds with similar structures, such as u0126, have been shown to suppress autophagy and inhibit apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as u0126, can be influenced by factors such as the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-8(3-5-9)11(18)15-13-17-16-12(21-13)10-6-7-14-22-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAHYWLNYKBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.